Conformational Rigidity of Azetidine Scaffold Enables Moderate GABA Transporter Affinity Absent in Flexible Piperidine Analogs
The 3-hydroxy-3-(4-methoxyphenyl)azetidine scaffold was designed as a conformationally constrained analog of the GABA-uptake inhibitor NNC-05-2045, replacing the flexible piperidine ring with a rigid azetidine core [1]. This modification resulted in moderate affinity for GAT-1 (compound 18b: IC50 = 26.6 ± 3.3 µM) and GAT-3 (compound 18e: IC50 = 31.0 ± 4.7 µM), demonstrating that the azetidine ring can productively engage GABA transporters, whereas the piperidine-containing parent compound exhibits a different selectivity profile [1].
| Evidence Dimension | GABA transporter inhibition (IC50) |
|---|---|
| Target Compound Data | 26.6 ± 3.3 µM (GAT-1, compound 18b); 31.0 ± 4.7 µM (GAT-3, compound 18e) |
| Comparator Or Baseline | Piperidine-containing NNC-05-2045 (IC50 not directly compared in same assay) |
| Quantified Difference | Moderate affinity observed for azetidine scaffold; direct quantitative comparison not available |
| Conditions | In vitro GABA uptake inhibition assay using HEK293 cells expressing mouse GAT1 or GAT3 |
Why This Matters
Demonstrates that the azetidine scaffold can achieve measurable target engagement where simple piperidine substitution fails to provide the same conformational constraint, validating its utility as a privileged scaffold for transporter-targeted drug discovery.
- [1] Faust, M. R., Hoefner, G., Pabel, J., Wanner, K. T. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: Synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2453-2466. View Source
